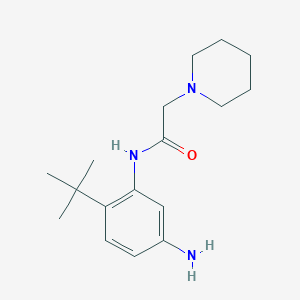
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide is a chemical compound with a complex structure that includes an amino group, a tert-butyl group, and a piperidine ring
Preparation Methods
The synthesis of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 2-tert-butylphenol, is nitrated to form 5-nitro-2-tert-butylphenol.
Reduction: The nitro group is then reduced to an amino group, resulting in 5-amino-2-tert-butylphenol.
Acylation: The amino group is acylated with chloroacetyl chloride to form N-(5-amino-2-tert-butylphenyl)-2-chloroacetamide.
Substitution: Finally, the chloroacetamide is reacted with piperidine to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.
Chemical Reactions Analysis
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide can be compared with other similar compounds, such as:
N-(5-amino-2-tert-butylphenyl)-2-morpholinoacetamide: This compound has a morpholine ring instead of a piperidine ring, which may result in different chemical and biological properties.
N-(5-amino-2-tert-butylphenyl)acetamide:
(5-amino-2-tert-butylphenyl)methylcarbamic acid: This compound contains a carbamic acid group, which may influence its chemical behavior and biological activity.
Properties
Molecular Formula |
C17H27N3O |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(5-amino-2-tert-butylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C17H27N3O/c1-17(2,3)14-8-7-13(18)11-15(14)19-16(21)12-20-9-5-4-6-10-20/h7-8,11H,4-6,9-10,12,18H2,1-3H3,(H,19,21) |
InChI Key |
KFNUCFMPQILPFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)N)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
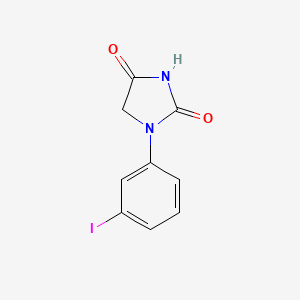
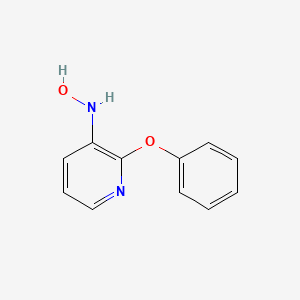
![2-[6-(4-Phenyl-piperazin-1-yl)-hexyl]-benzo[de]isoquinoline-1,3-dione](/img/structure/B8599155.png)
![2,6-Difluoro-N-(8-(4-fluorobenzenesulfonyl)-5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)benzamide](/img/structure/B8599159.png)
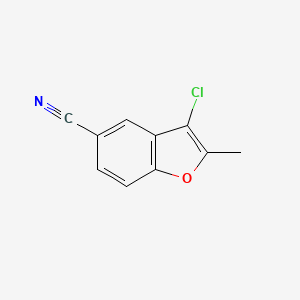
![1-(Diphenylmethyl)-3-[(propan-2-yl)amino]azetidine-3-carbonitrile](/img/structure/B8599175.png)
![tert-butyl 4-[prop-2-enyl(pyrimidin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B8599176.png)
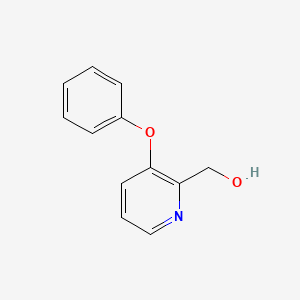
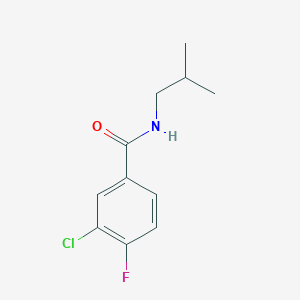
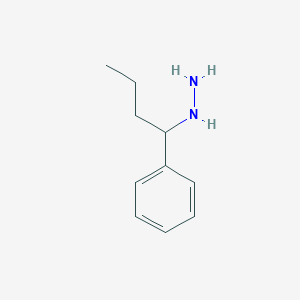
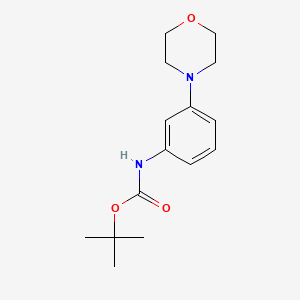
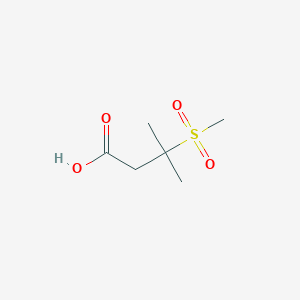
![6-chloro-2-[1-(2,5-dichloropyrimidin-4-yl)azetidin-3-yl]-1H-benzimidazole](/img/structure/B8599236.png)
![4-[(5S)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile](/img/structure/B8599247.png)
